2-Phenyl-1-pyridin-2-yl-1H-indole
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Overview
Description
2-Phenyl-1-pyridin-2-yl-1H-indole is a heterocyclic compound that features an indole core substituted with phenyl and pyridinyl groups. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both phenyl and pyridinyl groups in this compound enhances its chemical reactivity and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-pyridin-2-yl-1H-indole typically involves the reaction of alkyl phenyl ketones with phenyl hydrazine, leading to the formation of 3-alkyl-substituted 2-phenyl-1H-indole derivatives . Another method involves the Leimgruber-Batcho indole synthesis, which uses key intermediates such as 2-(2,2-dimethoxyethyl)benzenamine and 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate . The reaction conditions often include the use of solvents like isopropanol or ethanol-water mixtures, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The direct crystallization of the compound from solvents like isopropanol or ethanol-water mixtures is a common method to achieve high purity with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-pyridin-2-yl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Phenyl-1-pyridin-2-yl-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-pyridin-2-yl-1H-indole involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to interact with multiple receptors and enzymes, leading to diverse biological effects . The compound may exert its effects through the inhibition of specific enzymes or by binding to receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: A parent structure for nonsteroidal selective estrogen receptor modulators (SERMs) like zindoxifene and bazedoxifene.
1H-Indole-3-carboxaldehyde: Known for its anticancer and antimicrobial properties.
5-Methoxy-2-phenyl-1-(pyridin-2-yl)-1H-indole: A derivative with similar structural features.
Uniqueness
2-Phenyl-1-pyridin-2-yl-1H-indole is unique due to the presence of both phenyl and pyridinyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other indole derivatives and contributes to its diverse range of applications in scientific research and industry.
Properties
Molecular Formula |
C19H14N2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-phenyl-1-pyridin-2-ylindole |
InChI |
InChI=1S/C19H14N2/c1-2-8-15(9-3-1)18-14-16-10-4-5-11-17(16)21(18)19-12-6-7-13-20-19/h1-14H |
InChI Key |
GNDVOWLVNORGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=N4 |
Origin of Product |
United States |
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